molecular formula C11H8O5 B231193 8-methoxy-4-oxo-4H-chromene-2-carboxylic acid

8-methoxy-4-oxo-4H-chromene-2-carboxylic acid

Cat. No. B231193
M. Wt: 220.18 g/mol
InChI Key: FRLMMCULHNSRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-4-oxo-4H-chromene-2-carboxylic acid, also known as Coumarin-3-carboxylic acid, is a natural product that belongs to the coumarin family. It is a yellow crystalline solid that has been found to possess various biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

  • Rapid Synthesis Methods : Zhu et al. (2014) developed a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, which may include derivatives of 8-methoxy-4-oxo-4H-chromene-2-carboxylic acid. This synthesis involves a two-step process starting from 1-(2-hydroxyphenyl) ethanone, optimized for efficiency (Zhu et al., 2014).

  • Crystal Structure Analysis : The crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid was detailed by Li et al. (2010), providing insights into its molecular configuration, which is crucial for understanding its interactions in various applications (Li et al., 2010).

Potential Pharmacological Applications

  • Agonists for GPR35 : Funke et al. (2013) identified 8-amido-chromen-4-one-2-carboxylic acid derivatives as novel agonists at the G protein-coupled orphan receptor GPR35, indicating potential pharmacological applications of related compounds (Funke et al., 2013).

  • Radioligand Development for GPR35 : Thimm et al. (2013) developed a tritium-labeled form of a related compound, showcasing its potential as a tool for studying GPR35, which could be applicable to derivatives of 8-methoxy-4-oxo-4H-chromene-2-carboxylic acid (Thimm et al., 2013).

Fluorescence and Optical Properties

  • Fluorescence in Solid State : Shi et al. (2017) synthesized derivatives of benzo[c]chromene carboxylic acids, which showed excellent fluorescence properties in both ethanol solution and the solid state. This indicates potential applications of 8-methoxy-4-oxo-4H-chromene-2-carboxylic acid in fluorescence-based research (Shi et al., 2017).

Antibacterial and Antifungal Potential

  • Potential Antibacterial and Antifungal Agents : A study by Mahesh et al. (2022) on new Oxadiazole derivatives containing 2H-chromen-2-one moiety, synthesized using precursors including 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, showed promising antibacterial and antifungal activities, suggesting similar potential for 8-methoxy-4-oxo-4H-chromene-2-carboxylic acid (Mahesh et al., 2022).

  • Antibacterial Effects of Chromene Derivatives : Behrami and Dobroshi (2019) reported on the synthesis of various 4-hydroxy-chromen-2-one compounds, including derivatives, and their high-level antibacterial activity. This highlights the potential of 8-methoxy-4-oxo-4H-chromene-2-carboxylic acid in antibacterial applications (Behrami & Dobroshi, 2019).

properties

Product Name

8-methoxy-4-oxo-4H-chromene-2-carboxylic acid

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

8-methoxy-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C11H8O5/c1-15-8-4-2-3-6-7(12)5-9(11(13)14)16-10(6)8/h2-5H,1H3,(H,13,14)

InChI Key

FRLMMCULHNSRQO-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=CC2=O)C(=O)O

Canonical SMILES

COC1=CC=CC2=C1OC(=CC2=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-4-oxo-4H-chromene-2-carboxylic acid
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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